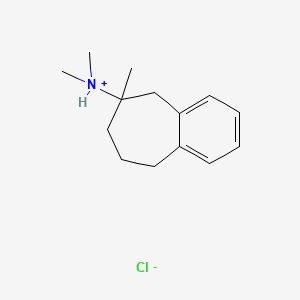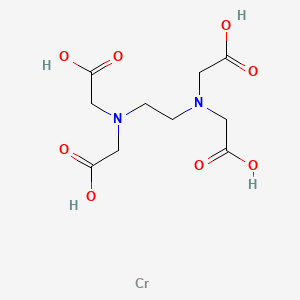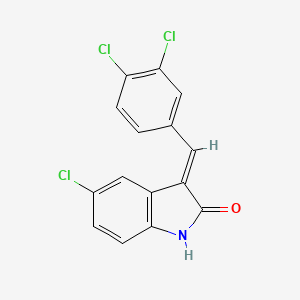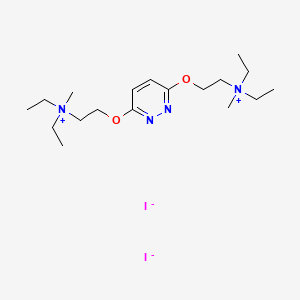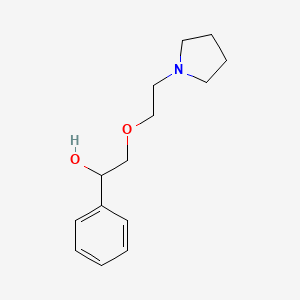
alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol is a heterocyclic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a benzyl alcohol moiety. This compound is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzylamine or benzyl alcohol derivatives .
Scientific Research Applications
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol can be compared with other similar compounds, such as:
Benzyl alcohol: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar ring structures but different functional groups.
Ethoxybenzyl alcohols: Compounds with similar ethoxy and benzyl alcohol moieties but different substituents.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, ethoxy group, and benzyl alcohol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
785-34-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-phenyl-2-(2-pyrrolidin-1-ylethoxy)ethanol |
InChI |
InChI=1S/C14H21NO2/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15/h1-3,6-7,14,16H,4-5,8-12H2 |
InChI Key |
GISQOONCPYNURT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


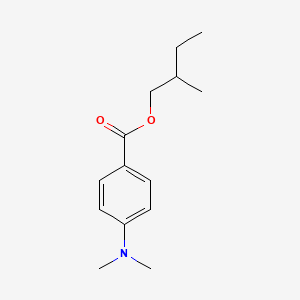
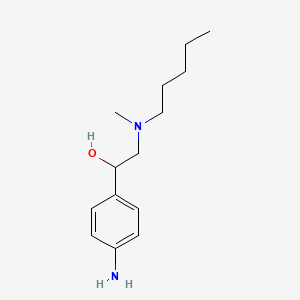
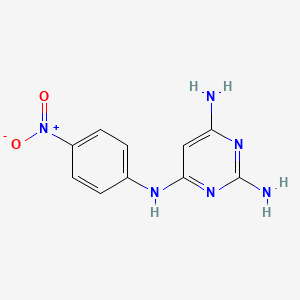
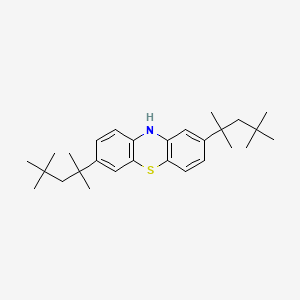


![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
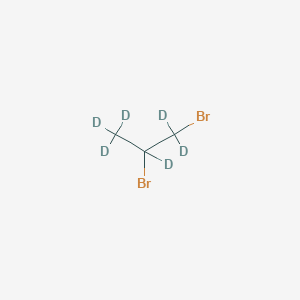
![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

